molecular formula C20H21NO4 B2799367 (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid CAS No. 1189357-66-1

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B2799367
CAS No.: 1189357-66-1
M. Wt: 339.391
InChI Key: ASUWOMDZJCFFDR-CYBMUJFWSA-N
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Description

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound features:

  • Stereochemistry: R-configuration at the 4th carbon of the pentanoic acid backbone.
  • Structure: A five-carbon chain with the Fmoc-protected amino group at position 4 and a terminal carboxylic acid group.
  • Applications: Critical for synthesizing peptides with specific stereochemical and functional properties, particularly in medicinal chemistry and biochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUWOMDZJCFFDR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The Fmoc group is removed using a base such as piperidine, allowing the amino group to react with the next amino acid in the sequence .

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to regenerate the free amine, a fundamental step in solid-phase peptide synthesis (SPPS).

Reagent/Conditions Time Yield Mechanism
20% Piperidine/DMF 10–30 min>95%Base-induced β-elimination releases CO₂ and fluorenylmethyl byproducts
DBU (1,8-Diazabicycloundec-7-ene)5–15 min90–98%Accelerated deprotection via strong non-nucleophilic base

Key Findings :

  • Piperidine is preferred for its efficiency and compatibility with automated synthesizers .

  • Overexposure to bases like DBU may lead to side reactions with acid-sensitive residues.

Peptide Coupling Reactions

The carboxylic acid reacts with amines to form peptide bonds, facilitated by coupling agents:

Coupling Reagent Solvent Activation Time Efficiency
HBTU/HOBtDMF5–10 min85–92%
DCC/DMAPCH₂Cl₂15–30 min78–88%
COMU DMF3–5 min90–95%

Mechanistic Insight :

  • HOBt suppresses racemization by stabilizing the active ester intermediate.

  • COMU-based couplings minimize side products in sterically hindered systems .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification for protection or derivatization:

Reaction Conditions Product Application
Methyl ester formationSOCl₂/MeOHMethyl esterSolubility enhancement
t-Butyl ester formationDCC/DMAP, t-BuOHt-Butyl esterAcid-labile protection
SaponificationNaOH/EtOH/H₂OFree acidDeprotection for further functionalization

Notable Data :

  • t-Butyl esters exhibit stability toward piperidine, enabling orthogonal deprotection strategies.

Oxidation and Reduction

The pentanoic acid chain participates in redox reactions:

Transformation Reagent Conditions Outcome
Oxidation of side chainKMnO₄/H⁺0–5°C, 2 hrKetone formation
Reduction of amideLiAlH₄THF, refluxAmine generation

Caution :

  • Strong oxidants like KMnO₄ may degrade the Fmoc group if not carefully controlled.

Substitution Reactions

The amine and carboxylic acid enable nucleophilic and electrophilic substitutions:

Reaction Type Reagent Product Utility
AcylationAcCl/pyridineAcetylated derivativeStability studies
SulfonationSO₃/pyridine Sulfonic acidIonic functionality introduction

Stability Under Reaction Conditions

  • pH Sensitivity : Stable at pH 2–10 but degrades rapidly under strongly acidic (pH < 1) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

This comprehensive analysis underscores the compound’s versatility in organic synthesis, particularly in peptide chemistry, where controlled deprotection and efficient coupling are paramount. Experimental protocols should prioritize reagent compatibility and reaction monitoring to maximize yields.

Scientific Research Applications

Peptide Synthesis

The primary application of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid lies in its role as a building block in peptide synthesis. The stability and ease of deprotection associated with the Fmoc group make it an ideal candidate for constructing peptides with specific sequences.

Table 1: Comparison of Protective Groups in Peptide Synthesis

Protective GroupAdvantagesDisadvantages
FmocEasy deprotection, stableRequires strong base for removal
BocMild conditions for removalLess stable under acidic conditions
AcetylSimple synthesisLess effective for complex peptides

Drug Development

Peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. This makes them potential candidates for therapeutic applications, including:

  • Antimicrobial Agents : Peptides derived from this compound have been studied for their ability to disrupt bacterial membranes.
  • Anticancer Therapies : Certain peptide sequences may target cancer cells specifically, enhancing the efficacy of treatments.

Therapeutic Peptides

A study investigated the synthesis of antimicrobial peptides using this compound as a precursor. The resulting peptides demonstrated significant activity against drug-resistant bacterial strains, highlighting their potential in clinical applications.

Structural Studies

Research involving the use of this compound in structural biology has shown that peptides synthesized with the Fmoc group can be effectively used in crystallography to determine protein structures. The ability to modify peptide sequences allows researchers to explore protein interactions and functions more comprehensively .

Mechanism of Action

The mechanism of action of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection step, which removes the Fmoc group, is crucial for the continuation of the peptide synthesis process .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs, highlighting structural variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Research Findings
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid Not explicitly provided C₂₀H₂₁NO₄ 339.39 g/mol R-configuration at C4; linear pentanoic acid chain Peptide synthesis backbone; optimal balance of hydrophobicity and steric bulk .
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid Not provided C₂₀H₂₁NO₄ 339.39 g/mol S-configuration at C3; amino group at C3 Used in β³-amino acid synthesis; alters peptide helicity and antifungal activity .
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 1014018-41-7 C₂₀H₂₁NO₄ 339.39 g/mol S-configuration at C4; stereoisomer of the target compound Stereochemical studies; impacts peptide folding and receptor binding .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid 139551-74-9 C₂₂H₂₅NO₄ 367.44 g/mol Branched chain with dimethyl group at C4; S-configuration at C2 Enhances peptide stability; used in hydrophobic core design .
(4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid 269078-75-3 C₂₄H₂₇NO₄ 393.48 g/mol Extended heptanoic acid chain with methyl branch at C6; R-configuration at C4 Increases lipophilicity; potential for membrane-permeable peptides .
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid 115109-65-4 C₂₉H₃₁NO₇ 505.56 g/mol Phenolic ether substituents; bulky aromatic group Specialty peptides with photoactive or binding motifs; research use only .

Physicochemical Properties

  • Hydrophobicity: Linear chains (e.g., target compound) exhibit moderate hydrophobicity. Branched analogs (e.g., 4,4-dimethylpentanoic acid) and aromatic derivatives (e.g., phenoxy-substituted compound) show increased logP values, enhancing membrane permeability .
  • Solubility :
    • Carboxylic acid terminus ensures solubility in polar solvents (e.g., DMF, DMSO).
    • Bulky substituents (e.g., methyl branches, aromatic groups) reduce aqueous solubility .

Biological Activity

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely utilized in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids, enabling the selective formation of peptide bonds. This article explores the biological activity of this compound, its mechanisms of action, and its applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C20H21NO4
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 1189357-66-1

The primary function of this compound is its role in peptide synthesis:

  • Protection of Amino Group : The Fmoc group protects the amino group of the amino acid from unwanted reactions during peptide bond formation.
  • Peptide Bond Formation : Upon removal of the Fmoc group, the free amino group can react with the carboxyl group of another amino acid to form a peptide bond.
  • Deprotection Conditions : The Fmoc group can be removed using mild bases such as piperidine, allowing for efficient synthesis without damaging sensitive functional groups.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Peptide Synthesis Pathway : It facilitates the assembly of peptides by providing a stable and easily removable protecting group.
  • Protein Folding : The peptides synthesized can fold into functional proteins, which are crucial for various biological functions.

Pharmacokinetics

As part of peptide synthesis, this compound is expected to be rapidly metabolized and excreted once incorporated into peptides. The stability of the Fmoc group at room temperature aids in maintaining the integrity of the compound during synthesis.

Biological Applications and Research Findings

The compound has significant applications in various scientific fields:

1. Chemistry

  • Used as a building block in the synthesis of complex peptides and proteins.
  • Facilitates solid-phase peptide synthesis (SPPS), a method that allows for efficient and rapid peptide assembly.

2. Biology

  • Important in studying protein structure and function by enabling the production of specific peptide sequences.
  • Assists in understanding interactions between peptides and biological targets.

3. Medicine

  • Plays a role in developing peptide-based drugs and therapeutic agents.
  • Utilized in creating enzyme substrates and inhibitors, contributing to drug discovery efforts.

4. Industry

  • Employed in producing synthetic peptides for various applications, including biochemicals used in research and diagnostics.

Case Studies

Several studies highlight the effectiveness of this compound in research:

  • Peptide Synthesis Efficiency :
    • A study demonstrated that using Fmoc protection significantly improved yield and purity during SPPS compared to other protecting groups .
  • Antimalarial Drug Development :
    • Research identified compounds based on Fmoc derivatives that inhibited falcipain 2, a target for malaria treatment, showing potential therapeutic applications .
  • Protein Interaction Studies :
    • Investigations into how synthesized peptides interact with specific receptors have been facilitated by using this compound as a key building block .

Q & A

Q. What in vitro assays validate the compound’s role in modulating protein-protein interactions (PPIs)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., SH3 domains).
  • Fluorescence Polarization : Track displacement of fluorescent probes (Kd < 10 µM indicates high affinity) .

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